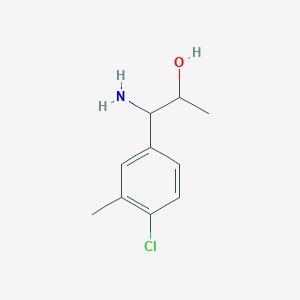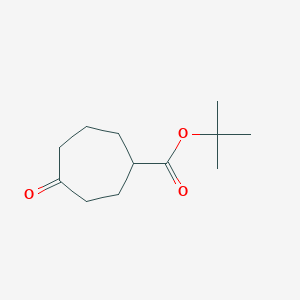
Tert-butyl 4-oxocycloheptanecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 4-oxocycloheptanecarboxylate: is an organic compound with the molecular formula C12H20O3. It is a derivative of cycloheptanecarboxylate, featuring a tert-butyl ester group and a ketone functional group at the fourth position of the cycloheptane ring. This compound is of interest in various fields of research due to its unique chemical structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-oxocycloheptanecarboxylate typically involves the esterification of 4-oxocycloheptanecarboxylic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions usually include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions: Tert-butyl 4-oxocycloheptanecarboxylate undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the tert-butyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Carboxylic acids or diketones.
Reduction: Alcohols or diols.
Substitution: Ester derivatives with different alkyl or aryl groups.
Applications De Recherche Scientifique
Chemistry: Tert-butyl 4-oxocycloheptanecarboxylate is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.
Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions involving ester and ketone groups. It serves as a model substrate for investigating the mechanisms of esterases and ketoreductases.
Medicine: The compound’s derivatives may have potential applications in drug development. Its structural features make it a candidate for designing molecules with specific biological activities.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of tert-butyl 4-oxocycloheptanecarboxylate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding carboxylic acid and alcohol. The ketone group can participate in redox reactions, influencing the compound’s reactivity and interaction with biological molecules. The molecular pathways involved include ester hydrolysis and ketone reduction, which are catalyzed by specific enzymes in biological systems.
Comparaison Avec Des Composés Similaires
Tert-butyl 4-oxocyclohexanecarboxylate: Similar structure but with a six-membered ring instead of a seven-membered ring.
Tert-butyl 4-oxocyclopentanecarboxylate: Similar structure but with a five-membered ring.
Tert-butyl 4-oxocyclooctanecarboxylate: Similar structure but with an eight-membered ring.
Uniqueness: Tert-butyl 4-oxocycloheptanecarboxylate is unique due to its seven-membered ring, which imparts different steric and electronic properties compared to its six- and five-membered ring analogs. This uniqueness affects its reactivity and the types of chemical transformations it can undergo, making it a valuable compound in synthetic chemistry and research applications.
Propriétés
Formule moléculaire |
C12H20O3 |
|---|---|
Poids moléculaire |
212.28 g/mol |
Nom IUPAC |
tert-butyl 4-oxocycloheptane-1-carboxylate |
InChI |
InChI=1S/C12H20O3/c1-12(2,3)15-11(14)9-5-4-6-10(13)8-7-9/h9H,4-8H2,1-3H3 |
Clé InChI |
JWMWCHUWKGLXRE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)C1CCCC(=O)CC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



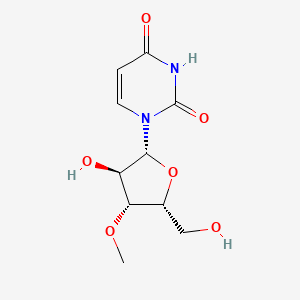
![(R)-7-(2-Chloro-5-methylpyrimidin-4-YL)-3-methyl-3,4-dihydropyrrolo[1,2-A]pyrazin-1(2H)-one](/img/structure/B13043985.png)
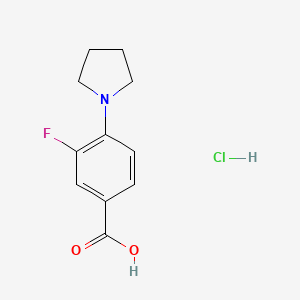
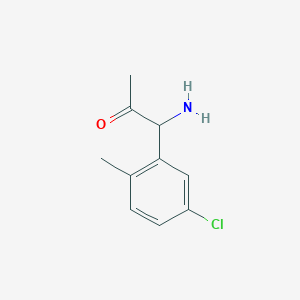
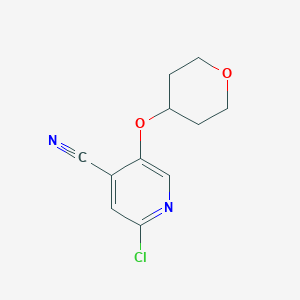
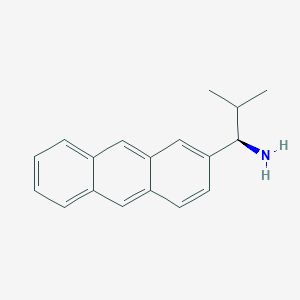
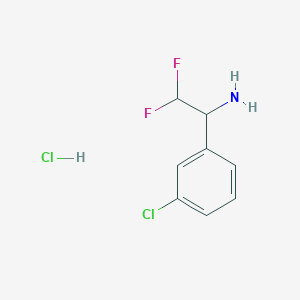
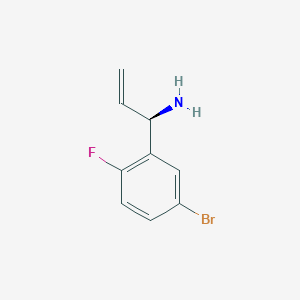
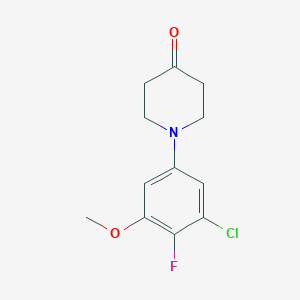
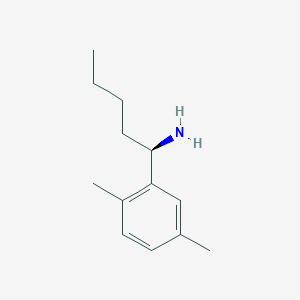
![Tert-butyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B13044030.png)

